molecular formula C11H17N3O2 B153043 tert-Butyl (5-aminopyridin-2-yl)(methyl)carbamate CAS No. 1039055-46-3

tert-Butyl (5-aminopyridin-2-yl)(methyl)carbamate

Cat. No. B153043
M. Wt: 223.27 g/mol
InChI Key: VRFFIXIFUOXXAZ-UHFFFAOYSA-N
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Description

tert-Butyl (5-aminopyridin-2-yl)(methyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is particularly significant in the pharmaceutical industry, where it can be used in the creation of drugs such as omisertinib (AZD9291), which is an important treatment option for certain types of cancer .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be complex and involves multiple steps. For instance, the synthesis of a related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, was achieved through acylation, nucleophilic substitution, and reduction from commercially available starting materials, with an optimized total yield of 81% . Another example is the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine, which was performed in several steps, including esterification, Boc protection, and Corey-Fuchs reaction, with an overall yield of 30-41% . These methods demonstrate the versatility and adaptability of synthetic strategies to produce tert-butyl carbamate derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of the tert-butyl group, which can influence the steric and electronic properties of the molecule. The presence of the amino group in the pyridine ring of tert-butyl (5-aminopyridin-2-yl)(methyl)carbamate suggests potential for hydrogen bonding and interaction with biological targets .

Chemical Reactions Analysis

tert-Butyl carbamates can undergo various chemical reactions, including hydrolysis, which can be used to deprotect the amine functionality, yielding corresponding amino alcohols or other functionalized compounds . The versatility of these reactions allows for the synthesis of a wide range of derivatives, which can be further utilized in the development of pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their functional groups. For example, the tert-butyl group can enhance the lipophilicity of the molecule, which is an important consideration in drug design. The synthesis of 2-amino-5-tert-butylpyridine, a related compound, has shown improved physicochemical properties over its analogs, which is beneficial for drug-like properties . Additionally, the use of NMR and mass spectroscopy in characterizing these compounds provides detailed information about their structure and purity .

Scientific Research Applications

Synthetic Applications and Chemical Studies

Biological and Medicinal Chemistry Research

  • Antifungal Properties : Studies on Schiff bases derived from tert-butyl carbamates explored their electronic structure and biological activities, highlighting potential applications in medicinal chemistry for developing antifungal agents (A. Carreño, M. Gacitúa, D. Páez‐Hernández, R. Polanco, M. Preite, J. Fuentes, G. Mora, I. Chávez, R. Arratia-Pérez, 2015).

  • Catalytic Applications : tert-Butyl carbamate derivatives have been employed in catalysis, demonstrating their versatility in synthetic chemistry and potential for creating new catalytic processes (S. Deeken, S. Proch, Eugenio Casini, H. Braun, Christian Mechtler, C. Marschner, G. Motz, R. Kempe, 2006).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H332-H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

tert-butyl N-(5-aminopyridin-2-yl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14(4)9-6-5-8(12)7-13-9/h5-7H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFFIXIFUOXXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617265
Record name tert-Butyl (5-aminopyridin-2-yl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-aminopyridin-2-yl)(methyl)carbamate

CAS RN

1039055-46-3
Record name 1,1-Dimethylethyl N-(5-amino-2-pyridinyl)-N-methylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1039055-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (5-aminopyridin-2-yl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 11-2 (6.0 g, 22.0 mmol) in 50 mL DMF at 0° C. was added NaH gradually. After the mixture was stirred for 40 min, CH3I (3.4 g, 24.0 mmol) was added in one portion. The reaction mixture was stirred for 5 hr, treated with 300 mL water and extracted three times with ethyl ether. The combined organic layers were washed with brine and dried over Na2SO4. After solvent removal, the residue was purified by silica gel flash chromatography (CHCl3 /hexanes 6:1) to afford the desired product 11-3 as a solid.
Name
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

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